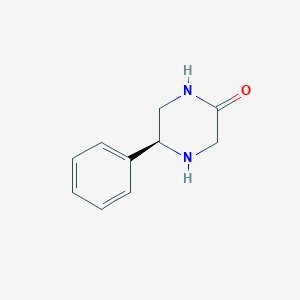

(S)-5-Phenylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(5S)-5-phenylpiperazin-2-one |

InChI |

InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |

InChI Key |

RMZGIXQVAQTNNP-SECBINFHSA-N |

Isomeric SMILES |

C1[C@@H](NCC(=O)N1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(NCC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 5 Phenylpiperazin 2 One

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities. For piperazin-2-one (B30754) structures, the focus lies on establishing the stereogenic center bearing the phenyl group with high fidelity.

These strategies involve constructing the piperazin-2-one ring from achiral or prochiral precursors in a way that selectively forms the desired (S)-enantiomer. This is typically accomplished through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the ring-forming reaction or a subsequent stereocenter-defining step.

Catalytic asymmetric hydrogenation is a powerful method for the synthesis of chiral piperazin-2-ones. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrazin-2-ol, using a chiral transition metal catalyst.

A notable example is the palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols. In this process, a palladium catalyst, in conjunction with a chiral phosphine (B1218219) ligand like (R)-TolBINAP, facilitates the addition of hydrogen across the double bonds of the pyrazine (B50134) ring. The reaction proceeds with high yields and excellent enantioselectivities, typically in the range of 84–90% enantiomeric excess (ee). The presence of an acid co-catalyst, such as p-toluenesulfonic acid (TsOH), is often crucial for achieving high reactivity and selectivity. The reaction is believed to proceed through a dynamic kinetic resolution process, where the tautomerization of intermediates is faster than the hydrogenation step, allowing for the preferential formation of one enantiomer.

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, TsOH·H₂O, DCM/Benzene, 80°C | 93 | 90 | |

| 5-Phenyl-6-ethylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, TsOH·H₂O, DCM/Benzene, 80°C | 95 | 88 | |

| 5-(4-Methoxyphenyl)-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, TsOH·H₂O, DCM/Benzene, 80°C | 94 | 89 | |

| 5-(4-Chlorophenyl)-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | 1000 psi H₂, TsOH·H₂O, DCM/Benzene, 80°C | 91 | 90 |

This approach utilizes a chiral catalyst to control the stereochemistry during the formation of the heterocyclic ring itself or in a key bond-forming step on a pre-formed ring. One advanced strategy involves a one-pot domino reaction sequence. For instance, a quinine-derived urea (B33335) organocatalyst can be used to perform a highly enantioselective epoxidation of an α,β-unsaturated nitrile intermediate. This is followed by a domino ring-opening cyclization (DROC) with a substituted 1,2-ethylenediamine, which proceeds to form the C3-substituted piperazin-2-one with excellent enantiomeric excess (up to 99% ee).

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. This reaction doesn't form the ring but creates the chiral center at the α-position to the carbonyl. Using a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand, this method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high yields and enantioselectivities.

| Method | Catalyst/Ligand | Key Transformation | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Domino Ring-Opening Cyclization (DROC) | Quinine-derived urea (eQNU) | Asymmetric epoxidation followed by cyclization | Up to 99% | |

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Enantioselective alkylation of piperazinone enolate | Up to 98% |

In this classical and reliable strategy, a chiral auxiliary is temporarily incorporated into one of the starting materials. This auxiliary directs the stereochemical course of subsequent reactions, including the cyclization step, leading to the formation of a diastereomerically enriched product. The auxiliary is then cleaved to yield the enantiomerically pure target compound.

For the synthesis of related chiral nitrogen heterocycles, auxiliaries derived from amino acids, such as phenylglycinol, are commonly employed. The auxiliary is used to form a chiral template, for example, an oxazinone. Subsequent reactions, such as alkylations or additions, occur with high diastereoselectivity due to the steric influence of the auxiliary. The resulting intermediate can then be elaborated and cyclized to form the desired piperazin-2-one framework, after which the auxiliary is removed. This method provides excellent control over the stereochemistry of the newly formed chiral center.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.

For the synthesis of chiral piperazin-2-ones, an amino acid like (S)-phenylalanine or L-tyrosine can serve as the chiral source. For example, a synthesis can begin with the coupling of a protected amino acid (e.g., Z-L-tyrosine) with a suitable building block. Subsequent acid-catalyzed hydrolysis and cyclization can form an unsaturated piperazinone intermediate. A crucial final step is the stereoselective reduction of this intermediate. This reduction can proceed with high diastereoselectivity, yielding a single diastereoisomer of the piperazin-2-one product where the original stereocenter from the amino acid has dictated the stereochemistry of the newly formed center.

Kinetic resolution is a process used to separate a racemic mixture. It involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each of the two enantiomers. This allows for the separation of the slower-reacting enantiomer from the product of the faster-reacting enantiomer.

For piperazine (B1678402) derivatives, a highly effective method involves asymmetric lithiation using a chiral base complex. A racemic mixture of a 2-arylpiperazine can be treated with a substoichiometric amount of n-butyllithium (n-BuLi) complexed with a chiral ligand, such as (+)-sparteine. The chiral base selectively deprotonates one enantiomer at a much faster rate than the other. The resulting lithiated intermediate can be trapped with an electrophile, yielding a new, disubstituted product. This process allows for the recovery of the unreacted (slower-reacting) starting material with very high enantiomeric purity (er up to 99:1). While demonstrated on piperazines, this principle is applicable to the resolution of racemic 5-phenylpiperazin-2-one (B3058660).

Kinetic Resolution Techniques for Enantiomeric Enrichment

Chemical Kinetic Resolution

Chemical kinetic resolution offers a pathway to isolate the desired (S)-enantiomer from a racemic mixture of 5-phenylpiperazin-2-one. This strategy relies on the differential reaction rates of the two enantiomers with a chiral resolving agent. One prominent method in the broader context of chiral amine heterocycles involves asymmetric lithiation or deprotonation using a chiral base. For instance, the use of n-butyllithium in conjunction with a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate can selectively deprotonate one enantiomer of an N-Boc protected piperazine at a faster rate. mdpi.comwhiterose.ac.uk Subsequent quenching with an electrophile would yield an enantioenriched product and leave the unreacted starting material enriched in the other enantiomer. While not explicitly detailed for 5-phenylpiperazin-2-one in the provided results, this principle is a cornerstone of chemical kinetic resolution for related piperidine (B6355638) and piperazine systems. whiterose.ac.uk The success of such a resolution would be contingent on the kinetic and thermodynamic parameters of the deprotonation and the steric and electronic environment of the piperazinone ring.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiopure compounds. This technique utilizes the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic substrate. For piperazin-2-one derivatives, this could involve the enantioselective acylation or hydrolysis of a functional group on the molecule. While direct enzymatic resolution of (S)-5-phenylpiperazin-2-one is not extensively documented in the provided search results, the principles are well-established for other chiral heterocycles. For example, lipases have been successfully employed in the kinetic resolution of chiral piperidine derivatives and other bioactive compounds. whiterose.ac.uknih.gov The process would typically involve reacting racemic 5-phenylpiperazin-2-one (or a suitable derivative) with an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better selectivity.

Key Lipases in Kinetic Resolutions

| Enzyme | Common Source |

| Lipase PS | Burkholderia cepacia |

| Novozym 435 | Immobilized Candida antarctica lipase B |

| Amano Lipase AK | Pseudomonas fluorescens |

Classical and Convergent Synthetic Routes

Multi-Step Cyclization Protocols

The construction of the piperazin-2-one ring is a cornerstone of many synthetic approaches. Multi-step cyclization protocols often commence from readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. A general strategy involves the coupling of an N-protected amino acid with a suitable diamine precursor, followed by cyclization to form the six-membered ring. For the synthesis of this compound, a plausible route could start from (S)-phenylglycine or a derivative thereof. The synthesis often involves the formation of a dipeptide-like intermediate which then undergoes intramolecular cyclization. dicp.ac.cnnih.gov For instance, the reaction of a protected (S)-phenylglycine derivative with an N-protected ethylenediamine (B42938) derivative, followed by deprotection and cyclization, would yield the desired piperazinone core. The choice of protecting groups is crucial to prevent side reactions and to allow for selective deprotection at the appropriate stage. Common protecting groups for the amine functionalities include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Another approach involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group, which could be derived from a chiral amine like α-phenylethylamine to introduce the desired stereochemistry. nih.gov The process involves the sequential double Michael addition of nitrosoalkenes to the amine, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amine. nih.gov

Amidative Cyclization Strategies

Amidative cyclization is a key bond-forming event in many piperazin-2-one syntheses, where the final ring-closing step involves the formation of an amide bond. This strategy is often the final step in a multi-step sequence. After assembling a linear precursor containing the necessary carbon and nitrogen atoms, an intramolecular reaction between an amine and a carboxylic acid derivative (such as an ester or acyl chloride) forms the lactam ring of the piperazin-2-one. For example, a linear precursor could be synthesized by coupling an N-protected (S)-phenylglycine with an N'-protected ethylenediamine. Subsequent deprotection of one of the amines and activation of the carboxylic acid would facilitate the intramolecular amidative cyclization. The efficiency of this cyclization can be influenced by the choice of coupling reagents and reaction conditions.

Solid-Phase Synthesis Approaches for Piperazin-2-one Scaffolds

Solid-phase synthesis offers a powerful platform for the generation of libraries of piperazin-2-one derivatives for drug discovery. acs.org This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. A representative solid-phase synthesis of a piperazinone scaffold involves the N-alkylation of a resin-bound amino acid with a suitable building block. acs.org The resulting secondary amine can then be further elaborated. The final piperazinone is typically cleaved from the resin in the last step. This approach is highly amenable to automation and the creation of diverse libraries of compounds by varying the building blocks used in the synthesis. acs.org

A General Solid-Phase Synthesis Scheme

| Step | Description |

| 1. Resin Loading | Attachment of an initial building block to the solid support. |

| 2. Chain Elongation | Stepwise addition of other synthetic components. |

| 3. Cyclization | On-resin or off-resin ring closure to form the piperazinone. |

| 4. Cleavage | Release of the final product from the solid support. |

Modern Synthetic Innovations

Recent advances in catalysis have led to the development of highly efficient and enantioselective methods for the synthesis of chiral piperazin-2-ones. These modern innovations often provide more direct routes to the target compounds with high levels of stereocontrol.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This method provides direct access to chiral 5,6-disubstituted piperazin-2-ones with high yields and excellent enantioselectivities. dicp.ac.cn The reaction proceeds via the hydrogenation of the less aromatic tautomer of the pyrazin-2-ol substrate, with the stereochemistry being controlled by a chiral phosphine ligand coordinated to the palladium catalyst. This approach has been shown to be scalable, with gram-scale syntheses achieving high yields and enantiomeric excesses. dicp.ac.cn

Palladium-Catalyzed Asymmetric Hydrogenation of a Model Substrate

| Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

| Pd(OCOCF3)2 | (R)-TolBINAP | DCM/benzene | >95 | 90 |

Another significant advancement is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the enantioselective synthesis of α-substituted piperazin-2-ones. The reaction involves the decarboxylative allylic alkylation of a piperazin-2-one substrate bearing a leaving group at the α-position. The use of a chiral ligand, such as a PHOX (phosphine-oxazoline) ligand, in conjunction with a palladium catalyst, directs the stereochemical outcome of the reaction, leading to highly enantioenriched products.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry have been applied to the synthesis of related piperazine derivatives, suggesting a viable pathway for the target molecule.

Typically, a continuous flow setup for the synthesis of a piperazine derivative would involve the reaction of a suitably protected chiral diamine with a glyoxylate (B1226380) derivative or a related C2 synthon within a heated and pressurized reactor coil. The short residence times and precise temperature control can lead to improved yields and reduced side product formation. For the synthesis of this compound, a potential flow process could involve the cyclization of an (S)-N-protected-1-phenylethane-1,2-diamine derivative with an appropriate C2 building block. The modular nature of flow chemistry would also allow for the in-line purification of the product, potentially through solid-phase extraction or continuous crystallization.

| Parameter | Value |

| Reactants | (S)-N-protected-1-phenylethane-1,2-diamine, Ethyl glyoxylate |

| Catalyst | Acid or Base catalyst |

| Solvent | Methanol, Ethanol, or other suitable organic solvent |

| Temperature | 80-150 °C |

| Pressure | 10-20 bar |

| Residence Time | 5-30 minutes |

Photoredox Catalysis in Piperazin-2-one Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, related transformations suggest the feasibility of such an approach.

A plausible strategy could involve the photoredox-mediated coupling of a chiral N-protected α-amino radical derived from a corresponding carboxylic acid with a suitable acceptor, followed by cyclization. For instance, the decarboxylation of an N-protected (S)-phenylglycine derivative could generate a key radical intermediate. This intermediate could then be trapped by an enamine or a related species, setting the stage for the piperazin-2-one ring closure. The choice of photocatalyst, light source, and reaction conditions would be crucial for achieving high enantioselectivity and yield.

| Reaction Component | Example |

| Substrate | N-protected (S)-phenylglycine derivative |

| Coupling Partner | N-vinylacetamide or similar acceptor |

| Photocatalyst | Iridium or Ruthenium-based complex |

| Light Source | Blue LEDs |

| Solvent | Acetonitrile, Dimethylformamide |

Metal-Catalyzed Coupling Reactions in Piperazin-2-one Synthesis

Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of a wide array of heterocyclic compounds. The asymmetric synthesis of chiral piperazin-2-ones has been achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

In a representative example, a 5,6-disubstituted pyrazin-2-ol is hydrogenated in the presence of a chiral palladium catalyst. The optimized conditions for this transformation involve the use of a palladium trifluoroacetate (B77799) catalyst with a chiral bisphosphine ligand, such as (R)-TolBINAP, in the presence of an acid co-catalyst like p-toluenesulfonic acid monohydrate. dicp.ac.cn This method has been shown to produce a variety of chiral piperazin-2-ones in high yields and with excellent enantiomeric excesses. dicp.ac.cn

Another powerful metal-catalyzed method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edunih.gov This strategy allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. caltech.edunih.gov

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 93 | 90 |

| 2 | 5-(4-Chlorophenyl)-6-methylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 89 | 88 |

| 3 | 5-(4-Methoxyphenyl)-6-methylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 91 | 89 |

Organocatalytic Methods for Piperazin-2-one Ring Formation

Organocatalysis provides a complementary approach to metal catalysis for the asymmetric synthesis of chiral molecules. A notable organocatalytic method for the synthesis of chiral piperazin-2-ones involves a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) sequence. nih.govacs.org This approach utilizes commercially available aldehydes and a quinine-derived urea catalyst to generate 3-aryl/alkyl piperazin-2-ones in good to high yields and with excellent enantioselectivity. nih.govacs.org

The reaction commences with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by an organocatalyst. The resulting alkene then undergoes an asymmetric epoxidation, followed by a domino ring-opening cyclization with a 1,2-diamine to furnish the desired piperazin-2-one. nih.gov The versatility of this method allows for the synthesis of a range of substituted piperazin-2-ones with high stereocontrol. nih.gov

| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Quinine-derived urea | 85 | 95 |

| 2 | 4-Fluorobenzaldehyde | Quinine-derived urea | 90 | 96 |

| 3 | 4-Chlorobenzaldehyde | Quinine-derived urea | 88 | 94 |

Furthermore, an efficient enantioselective reductive amination and amidation cascade reaction has been developed using iridium or rhodium complexes with phosphoramidite-phosphine hybrid ligands. This method allows for the coupling of simple alkyl diamines and α-ketoesters to afford chiral piperazinone products. acs.orgacs.org

Chemical Transformations and Reactivity of S 5 Phenylpiperazin 2 One

Reactions at the Nitrogen Atoms (N1 and N4)

The two nitrogen atoms in the (S)-5-phenylpiperazin-2-one ring exhibit significantly different reactivity. The N1 nitrogen is part of a lactam (a cyclic amide) and its lone pair of electrons is delocalized into the adjacent carbonyl group. This resonance effect renders the N1 nitrogen essentially non-basic and a poor nucleophile under neutral or basic conditions. In contrast, the N4 nitrogen is a secondary amine, making it nucleophilic and basic. Consequently, most substitution reactions occur selectively at the N4 position.

The nucleophilic N4 atom readily participates in N-alkylation and N-acylation reactions.

N-Alkylation is typically achieved by treating this compound with an alkyl halide (such as an alkyl chloride, bromide, or iodide) in the presence of a base. The base, commonly potassium carbonate (K2CO3), serves to neutralize the hydrogen halide formed during the reaction, driving it to completion. researchgate.netfabad.org.tr The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov

N-Acylation involves the reaction of the N4 amine with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et3N), which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. researchgate.net This leads to the formation of N4-acyl derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions at the N4 Position This table is generated based on typical reaction conditions for piperazine (B1678402) derivatives.

| Reaction Type | Reagent Example | Base | Product Type |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | N4-Benzyl derivative |

| N-Alkylation | Ethyl iodide | K₂CO₃ | N4-Ethyl derivative |

| N-Acylation | Acetyl chloride | Et₃N | N4-Acetyl derivative |

A wide array of N-substituted derivatives of this compound can be synthesized through the aforementioned N-alkylation and N-acylation reactions. The choice of the alkylating or acylating agent allows for the introduction of diverse functional groups at the N4 position, enabling the modification of the molecule's properties. For instance, benzylation can be used to introduce an arylmethyl group, while reaction with various alkyl halides can furnish a homologous series of N-alkyl derivatives. researchgate.net Similarly, amidation with different acid halides can produce a range of N4-amido compounds. researchgate.net

Analogous to N-acylation, N-sulfonylation occurs at the N4 position. This reaction involves treating the parent compound with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine. researchgate.netresearchgate.net The reaction yields N4-sulfonamides, which are known for their chemical stability. This transformation is a common strategy in medicinal chemistry for preparing derivatives.

Table 2: Examples of N-Sulfonylation Reactions at the N4 Position This table is generated based on typical reaction conditions for piperazine derivatives.

| Reagent Example | Base | Product Name |

|---|---|---|

| Methanesulfonyl chloride | Triethylamine | (S)-N4-Methanesulfonyl-5-phenylpiperazin-2-one |

| p-Toluenesulfonyl chloride | Triethylamine | (S)-N4-(p-Toluenesulfonyl)-5-phenylpiperazin-2-one |

Reactions at the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com

Common EAS reactions include:

Nitration: This is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk This reaction introduces a nitro (–NO₂) group onto the phenyl ring, predominantly at the para-position.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is achieved by treating the compound with the elemental halogen (Br₂ or Cl₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com This results in the formation of a halogenated phenyl ring.

Functional groups introduced onto the phenyl ring via electrophilic aromatic substitution can be subsequently converted into other functional groups, a process known as functional group interconversion (FGI). youtube.comvanderbilt.edu This strategy significantly expands the range of accessible derivatives.

Two key examples include:

Reduction of a Nitro Group: A nitro group, introduced via nitration, can be readily reduced to a primary amino group (–NH₂). This transformation is commonly accomplished using reducing agents such as tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

Modification of Halogens: A halogen atom on the phenyl ring, particularly bromine or iodine, can serve as a handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allow for the attachment of a wide variety of alkyl, alkenyl, or aryl groups, providing access to more complex molecular architectures.

Table 3: Summary of Potential Reactions on the Phenyl Moiety

| Reaction Type | Reagents | Functional Group Change |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | –H → –NO₂ |

| Bromination | Br₂, FeBr₃ | –H → –Br |

Reactions at the Carbonyl Group (C2)

The amide carbonyl at the C2 position is a key site for the chemical modification of the piperazinone ring. Its reactivity is typical of a cyclic amide (lactam), allowing for transformations such as reduction to the corresponding amine or derivatization to other functional groups.

The complete reduction of the amide carbonyl group at the C2 position of the piperazin-2-one (B30754) ring transforms the lactam into the corresponding saturated piperazine. This transformation is a crucial step for accessing chiral piperazine derivatives from their lactam precursors. A standard and effective method for this reduction involves the use of powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄).

In a reaction analogous to the reduction of 3-phenyl-piperazin-2-one, this compound can be treated with LiAlH₄ in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to yield (S)-2-phenylpiperazine. This process involves the nucleophilic attack of hydride ions on the carbonyl carbon, leading to the complete removal of the carbonyl oxygen and the formation of a methylene (B1212753) group (CH₂). This type of reduction is a fundamental strategy in the synthesis of various piperazine-containing compounds.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-Phenylpiperazine | Amide Reduction |

Beyond complete reduction, the carbonyl group can be modified to introduce different functionalities. A common derivatization strategy for amides and lactams is thionation, which involves replacing the carbonyl oxygen atom with a sulfur atom to form a thioamide or thiolactam. This transformation significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule.

The most widely used reagent for this purpose is Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. The reaction of this compound with Lawesson's Reagent, typically conducted in an inert, high-boiling solvent like toluene (B28343) or xylene, yields (S)-5-Phenylpiperazine-2-thione. The reaction proceeds through a mechanism involving a thiaoxaphosphetane intermediate. Lactams are known to react readily with Lawesson's reagent, often faster than corresponding esters, allowing for selective thionation in multifunctional molecules.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Lawesson's Reagent | (S)-5-Phenylpiperazine-2-thione | Thionation |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key transformations of this compound is essential for controlling reaction outcomes and designing new synthetic routes.

The reduction of the C2 amide carbonyl by LiAlH₄ proceeds via a well-established pathway. The reaction initiates with the formation of a coordinate bond between the lone pair of the carbonyl oxygen and the aluminum atom of LiAlH₄. This is followed by the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon. A second hydride transfer results in the cleavage of the C-O bond and the formation of the corresponding amine.

The thionation of the C2 carbonyl with Lawesson's reagent involves a more complex mechanism. In solution, Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide intermediate. This ylide reacts with the carbonyl group in a manner analogous to the Wittig reaction, forming a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which breaks the strong P-O bond and forms a stable P=O bond, releasing the desired thiocarbonyl compound.

The mechanism for the photocatalyzed epimerization of piperazine derivatives has been investigated and is proposed to proceed via a radical chain pathway mediated by hydrogen atom transfer. In the presence of a photocatalyst and a thiol, irradiation with visible light generates a thiyl radical. This radical reversibly abstracts the hydrogen atom from the stereocenter (e.g., C5), generating a carbon-centered radical. This radical can then be re-protonated from either face, leading to the interconversion of stereoisomers until a thermodynamic equilibrium is reached.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound and its derivatives often involves a combination of experimental studies and computational modeling. Key transformations include hydrolysis of the lactam ring and N-alkylation at the secondary amine.

Lactam Hydrolysis: The hydrolysis of the amide bond in the piperazin-2-one ring is a significant degradation pathway, typically occurring under acidic or basic conditions. For six-membered lactams like piperazin-2-ones, the acid-catalyzed hydrolysis generally proceeds through a tetrahedral intermediate mechanism. cdnsciencepub.com This pathway involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate lead to the cleavage of the amide bond and the formation of the ring-opened amino acid derivative.

N-Alkylation: The secondary amine at the N1 position of the piperazin-2-one ring is a nucleophilic center and can readily undergo alkylation reactions. Computational studies on the N-alkylation of similar nitrogen-containing heterocyclic compounds have provided insights into the reaction pathways. mdpi.com The reaction typically follows an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond.

A proposed generalized pathway for the N-alkylation of this compound is illustrated below:

Scheme 1: Generalized Reaction Pathway for N-Alkylation of this compound

Where R-X is an alkylating agent and ‡ denotes the transition state.

Transition State Analysis

Transition state analysis provides crucial information about the energy barriers and the geometry of the highest energy point along a reaction coordinate. This analysis is often performed using computational methods such as Density Functional Theory (DFT).

Transition State of Lactam Hydrolysis: For the acid-catalyzed hydrolysis of lactams, the transition state for the rate-determining step, which is typically the formation of the tetrahedral intermediate, involves the partial formation of the new carbon-oxygen bond from the attacking water molecule and partial breaking of the carbonyl pi-bond. The geometry of this transition state is crucial in determining the reaction rate. Studies on analogous systems have shown that the structure of the transition state can be influenced by factors such as ring strain and the nature of the substituents. cdnsciencepub.com

Transition State of N-Alkylation: In the SN2 transition state for N-alkylation, the nitrogen atom, the alkyl group being transferred, and the leaving group are approximately collinear. The nitrogen atom has a partial positive charge, and the leaving group has a partial negative charge. The bond to the incoming nucleophile (the piperazinone nitrogen) is partially formed, while the bond to the leaving group is partially broken. The energy of this transition state dictates the activation energy of the alkylation reaction. Computational studies on similar systems can provide detailed information on the bond lengths and angles of the transition state structure. mdpi.com

Below is a data table summarizing key computational parameters that would be relevant in a transition state analysis for the N-alkylation of this compound with a generic alkyl halide (e.g., methyl iodide).

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15-25 kcal/mol |

| N-C Bond Distance (forming) | The distance between the piperazinone nitrogen and the carbon of the alkyl group in the transition state. | ~2.0-2.2 Å |

| C-X Bond Distance (breaking) | The distance between the carbon of the alkyl group and the leaving group (X) in the transition state. | ~2.2-2.4 Å |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. | -300 to -500 cm⁻¹ |

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations

Crystallographic techniques provide unparalleled insight into the molecular structure and packing of crystalline solids at an atomic level.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule. While specific crystallographic data for (S)-5-Phenylpiperazin-2-one is not available in the reviewed literature, analysis of closely related phenylpiperazine derivatives allows for a detailed projection of its likely structural characteristics. researchgate.netnih.govnih.gov

For a chiral molecule such as this compound, unambiguously determining its absolute configuration is paramount. SC-XRD is a powerful tool for this purpose, often considered the gold standard. spectroscopyeurope.com The determination is typically achieved through the analysis of anomalous dispersion effects, which requires collecting high-quality diffraction data. spectroscopyeurope.com This technique has been successfully applied to a wide range of chiral molecules, confirming their stereochemistry without ambiguity. mdpi.comnih.gov Alternative methods for determining absolute configuration in solution include chiroptical spectroscopies like Vibrational Circular Dichroism (VCD). researchgate.netnih.gov

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in In the case of this compound, the presence of a secondary amine (N-H), a carbonyl group (C=O), and an aromatic phenyl ring suggests that several types of non-covalent interactions would dictate its solid-state architecture.

Hydrogen bonds, particularly N-H···O interactions between the piperazinone rings of adjacent molecules, are expected to be a dominant feature, potentially forming chains or dimeric motifs. nih.gov Furthermore, weaker interactions such as C-H···O and C-H···π contacts are crucial for stabilizing the three-dimensional network. rsc.orgmdpi.com The phenyl rings may also engage in π-π stacking interactions, further influencing the crystal packing. researchgate.net Studies on analogous phenylpiperazinium salts show that the piperazine (B1678402) ring typically adopts a distorted chair conformation, with the phenyl ring substituent occupying either an axial or equatorial position depending on the specific crystalline environment. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O=C (amide) | Primary structural motif formation (chains, dimers) |

| C-H···O Interaction | C-H (aliphatic/aromatic) | O=C (amide) | Stabilization of the 3D network |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Formation of columnar structures or layers |

| C-H···π Interaction | C-H (aliphatic) | Phenyl Ring | Cross-linking between molecular layers or chains |

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms, each possessing a different crystal lattice arrangement and, consequently, different physicochemical properties. Arylpiperazine derivatives are known to exhibit polymorphism. mdpi.com Different polymorphs of this compound would arise from variations in crystallization conditions (e.g., solvent, temperature, pressure), leading to different packing arrangements and intermolecular interactions. Each polymorph would have a unique set of properties, including melting point, solubility, and stability. The characterization of potential polymorphic forms is crucial, particularly in pharmaceutical development.

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, allowing for its identification and the assessment of its purity. americanpharmaceuticalreview.comoptica.org

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized batch.

Identify different polymorphic forms, as each would produce a distinct diffraction pattern. researchgate.netresearchgate.net

Monitor the solid-state stability of the compound under various conditions.

Serve as a quality control tool to ensure batch-to-batch consistency.

| PXRD Data Feature | Structural Information Provided |

|---|---|

| Peak Positions (2θ) | Relates to the d-spacings and unit cell parameters of the crystal lattice. |

| Peak Intensities | Depends on the atomic arrangement and crystal symmetry within the unit cell. |

| Peak Broadening | Can provide information about crystallite size and lattice strain. |

| Absence of Broad Hump | Indicates a crystalline material rather than an amorphous solid. |

Single Crystal X-Ray Diffraction Studies

Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure and conformational dynamics of molecules in solution. copernicus.org For this compound, a combination of one- and two-dimensional NMR experiments would provide a comprehensive picture of its solution-state behavior.

Studies on N-acylated piperazines show a complex conformational equilibrium in solution, primarily involving two dynamic processes: the slow rotation around the N-C(O) amide bond and the interconversion of the piperazine ring between two chair conformations. rsc.orgnih.govresearchgate.netrsc.org Temperature-dependent ¹H NMR spectroscopy is a key method to study these phenomena, as the signals for different conformers can be resolved at low temperatures and coalesce at higher temperatures, allowing for the calculation of the energy barriers to interconversion. researchgate.net

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Provides information on the electronic environment of protons, proton-proton coupling, and conformational exchange. |

| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environment. |

| COSY (Correlation Spectroscopy) | Identifies proton-proton spin coupling networks, establishing connectivity. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, aiding in skeletal assembly. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space proximity of protons, crucial for determining stereochemistry and conformational preferences (e.g., axial/equatorial orientation of the phenyl group). |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information on its atomic connectivity, purity, and stereochemistry.

¹H NMR and ¹³C NMR for Assignment and Purity

¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of this compound. The proton spectrum provides information on the chemical environment and multiplicity of each hydrogen atom, while the carbon spectrum identifies all unique carbon atoms in the molecule.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the phenyl group, typically in the downfield region (δ 7.2-7.5 ppm). The protons on the piperazine ring would appear more upfield. Specifically, the methine proton at the C5 chiral center (H5), being adjacent to the phenyl group, is expected to resonate at approximately δ 4.0-4.5 ppm. The methylene (B1212753) protons at C3 and C6 would show complex splitting patterns due to coupling with each other and with adjacent protons. The N-H protons at positions 1 and 4 would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (C2) of the lactam at around δ 165-170 ppm. The carbons of the phenyl ring would resonate in the δ 125-140 ppm range. The chiral C5 carbon would be expected around δ 55-60 ppm, while the C3 and C6 methylene carbons would appear further upfield. The combination of ¹H and ¹³C NMR allows for a complete assignment of the core structure and is a primary method for confirming the compound's identity and assessing its purity. nih.govgoogle.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O) | - | ~168 |

| C3 (-CH₂-) | ~3.2 - 3.5 | ~45 |

| C5 (-CH-) | ~4.0 - 4.5 | ~58 |

| C6 (-CH₂-) | ~3.0 - 3.4 | ~50 |

| N1-H | Broad, variable | - |

| N4-H | Broad, variable | - |

| Phenyl C-ipso | - | ~138 |

| Phenyl C-o/m/p | ~7.2 - 7.5 | ~126-129 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for probing the compound's connectivity and stereochemistry. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the piperazine ring, such as between H5 and the two H6 protons, and between the H6 protons and the N4-H proton. This helps to trace the sequence of protons within the heterocyclic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~4.0-4.5 ppm would show a cross-peak to the carbon signal at δ ~58 ppm, confirming their assignment as H5 and C5, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, typically within 5 Å. This is particularly important for determining the preferred conformation and relative stereochemistry. For this compound, NOESY could reveal the spatial relationship between the phenyl group and the protons on the piperazine ring, helping to determine if the phenyl group preferentially adopts an axial or equatorial position in the ring's chair conformation. mdpi.com

Variable Temperature NMR for Conformational Dynamics

The piperazine ring is not static and can undergo conformational changes, primarily a chair-to-chair interconversion. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening and coalescence, which occur as the rate of conformational exchange becomes comparable to the NMR timescale. nih.govnih.gov

For this compound, VT-NMR experiments can be used to determine the energy barrier (ΔG‡) for the ring inversion process. At low temperatures, the exchange is slow, and separate signals for the axial and equatorial protons may be observed. As the temperature increases, these signals broaden and eventually merge into a single averaged signal at the coalescence temperature. Analysis of these changes provides quantitative information about the flexibility of the piperazine ring and the stability of its conformers. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. europeanpharmaceuticalreview.commdpi.com

For this compound, the IR and Raman spectra would be dominated by several key vibrations:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1650-1680 cm⁻¹, is characteristic of the carbonyl group in the six-membered lactam ring (amide I band). gre.ac.uk

N-H Stretch: The secondary amine (N1-H) and amide (N4-H) groups will show stretching vibrations in the region of 3200-3400 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will appear just below 3000 cm⁻¹. ultraphysicalsciences.org

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. ultraphysicalsciences.org

N-H Bend: The amide II band, which involves N-H bending and C-N stretching, is expected around 1500-1550 cm⁻¹. umich.edu

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Lactam Carbonyl | C=O Stretch | 1650 - 1680 |

| Amine / Amide | N-H Stretch | 3200 - 3400 |

| Phenyl Ring | C-H Stretch | 3000 - 3100 |

| Piperazine Ring | C-H Stretch | 2850 - 3000 |

| Phenyl Ring | C=C Stretch | 1450 - 1600 |

| Amide | N-H Bend | 1500 - 1550 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral sample.

The ECD spectrum is dictated by the electronic transitions of the molecule's chromophores, which in this case are the phenyl group and the lactam carbonyl group. The spatial arrangement of these chromophores around the C5 stereocenter creates a unique ECD signature. The spectrum will exhibit positive or negative bands, known as Cotton effects, corresponding to the electronic absorptions of these groups.

To confirm the (S) configuration, the experimental ECD spectrum is typically compared with a spectrum predicted by quantum-chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). By calculating the theoretical ECD spectrum for the (S)-enantiomer and finding a good match with the experimental data, the absolute configuration can be assigned with a high degree of confidence. beilstein-journals.org

Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Validation

Mass spectrometry is a critical tool for determining the molecular weight and validating the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. nih.govresearchgate.net

For this compound (C₁₀H₁₂N₂O), HRMS is used to confirm its molecular formula. The soft ESI process typically results in the formation of a protonated molecular ion, [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm) of its theoretical value, providing unambiguous confirmation of the elemental composition. nih.govmdpi.com This high accuracy allows differentiation from other molecules with the same nominal mass but different atomic compositions. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses, such as the loss of the phenyl group or cleavage of the piperazine ring.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Monoisotopic Mass | 176.09496 Da |

| Ion Species | [M+H]⁺ |

| Theoretical m/z | 177.10224 Da |

| Expected Accuracy | < 5 ppm |

of this compound

The three-dimensional structure and dynamic behavior of the this compound molecule are dictated by the conformational preferences of its six-membered heterocyclic ring. A detailed analysis reveals a complex interplay of steric, electronic, and intermolecular forces that govern its structural landscape.

Ring Conformation Analysis (Chair, Boat Forms)

The piperazin-2-one (B30754) ring, analogous to other saturated six-membered heterocycles like cyclohexane and piperazine, can adopt several conformations, including the chair, boat, twist-boat, and half-chair forms. nih.gov Of these, the chair conformation is overwhelmingly the most thermodynamically stable. nih.govquora.com This preference is due to its staggered arrangement of all substituents around the ring, which minimizes both torsional strain (eclipsing interactions) and angle strain. quora.comlibretexts.org

In the solid state, crystal structure analyses of numerous piperazine-containing compounds confirm the prevalence of the chair conformation. nih.goved.ac.uk For instance, studies on various phenylpiperazine salts consistently show the piperazine ring adopting a chair or a slightly distorted chair geometry. This conformation allows for the most stable arrangement of atoms and substituents in the crystal lattice.

While the chair form is the ground-state conformation, other higher-energy forms are crucial as transition states or intermediates in dynamic processes. The boat conformation is significantly less stable (approximately 23-30 kJ/mol higher in energy for cyclohexane) due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. quora.comlibretexts.org The twist-boat conformation, which alleviates some of these strains, is an intermediate in energy between the chair and boat forms. nih.govlibretexts.org The half-chair is the highest energy conformation and acts as the transition state for the interconversion between chair and twist-boat forms. libretexts.org Although these non-chair forms are not significantly populated at equilibrium, their presence is essential for the ring's dynamic flexibility. In specific contexts, such as coordination to a metal ion, the piperazine ring can be forced into a boat conformation to satisfy the geometric requirements of the complex. nih.gov

Inversion Barriers and Dynamics of the Piperazin-2-one Ring

The piperazin-2-one ring is not static but undergoes rapid conformational changes at room temperature. The most significant dynamic process is the chair-chair interconversion, often termed a "ring flip". libretexts.org During this process, an axial substituent in one chair conformation becomes an equatorial substituent in the other, and vice versa. scribd.com This inversion does not occur directly but proceeds through the higher-energy twist-boat and boat intermediates. libretexts.org

The energy barrier for the chair-chair interconversion is a critical parameter that determines the rate of this process. For unsubstituted piperidine (B6355638), the barrier is lower than that of cyclohexane due to the presence of the heteroatom. While the specific barrier for this compound is not detailed in the available literature, it is expected to be in a similar range to related heterocycles. These dynamic processes can be studied using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At high temperatures, where ring inversion is fast on the NMR timescale, the signals for axial and equatorial protons average out, often appearing as a single broad peak. As the temperature is lowered, the rate of inversion slows, and at a certain point (the coalescence temperature), the broad peak resolves into distinct signals for the now conformationally locked axial and equatorial protons. chemrxiv.org

Influence of Phenyl Substituent on Conformational Landscape

The presence of a bulky phenyl group at the C5 position has a profound influence on the conformational equilibrium of the piperazin-2-one ring. For substituted six-membered rings, there is a strong energetic preference for placing large substituents in the equatorial position to avoid destabilizing steric interactions. libretexts.org

When a substituent occupies an axial position, it experiences steric repulsion with the other two axial atoms on the same side of the ring (in this case, at the C3 and N1 positions). This is known as a 1,3-diaxial interaction. libretexts.org These interactions are highly unfavorable for a bulky group like phenyl. Consequently, the conformational equilibrium for this compound will be heavily skewed towards the chair conformer where the phenyl group occupies the more spacious equatorial position. Theoretical calculations on related N-phenylpiperazine dyes also consider the equatorial position of the substituent as the most stable conformation. nih.gov

While steric hindrance is the dominant factor, electronic effects can also play a role. The electron-donating or withdrawing nature of substituents on the phenyl ring can subtly influence the geometry and stability of the molecule through long-range electronic communication or by modifying non-covalent interactions. mdpi.comacs.org For example, in some systems, an axial phenyl group can be stabilized by intramolecular hydrogen bonds, but this is less likely in the case of this compound where the phenyl is attached to a carbon atom. nih.gov The primary determinant for the phenyl group's orientation remains the avoidance of steric strain, leading to a pronounced preference for the equatorial conformation.

Intermolecular Hydrogen Bonding and Its Structural Implications

The this compound molecule possesses functional groups capable of participating in significant intermolecular hydrogen bonding. The secondary amine at the N1 position (N-H group) is a hydrogen bond donor, while the carbonyl oxygen at C2 and the tertiary amine at N4 can act as hydrogen bond acceptors. These interactions are fundamental in defining the supramolecular assembly and crystal packing of the compound in the solid state.

The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of centrosymmetric dimers or extended chains. The tertiary nitrogen at N4 can also accept a proton, particularly in the presence of a strong hydrogen bond donor. These interactions are directional and play a crucial role in crystal engineering, influencing the physical properties of the solid material. researchgate.net The geometry of these hydrogen bonds—specifically the donor-acceptor distance and the angle—is critical to their strength.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, relying on the fundamental laws of quantum mechanics. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches. For a molecule like (S)-5-Phenylpiperazin-2-one, DFT and ab initio methods would be the preferred choice for achieving a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction. Such studies on this compound would typically involve a systematic investigation using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results.

Geometry Optimization and Equilibrium Structures

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium structure. A geometry optimization calculation systematically alters the positions of the atoms to find the coordinates that correspond to the minimum energy on the potential energy surface. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The spatial distribution of these orbitals would show where this compound is most likely to interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For this compound, one would expect negative potential near the oxygen and nitrogen atoms and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions—stabilizing effects that arise from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions can be quantified as a second-order perturbation energy (E(2)), offering deep insights into the molecule's internal electronic stability.

Table 2: Hypothetical NBO Interaction Data for this compound This table is for illustrative purposes only, as specific data is not available in the literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Computational Studies of Chemical Reactivity

Solvent Effects on Reactivity and Conformation

The surrounding solvent environment plays a critical role in the chemical behavior and structural dynamics of molecules. For this compound, the polarity, proticity, and other physical properties of the solvent can significantly influence its reactivity in chemical transformations and the equilibrium between its possible three-dimensional conformations. Computational chemistry provides powerful tools to simulate these interactions, offering molecular-level insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.org Methodologies such as Density Functional Theory (DFT) combined with implicit solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently employed to predict how a solvent medium will alter the molecule's properties. mdpi.comnih.gov

Solvent Effects on Reactivity

The reactivity of this compound is intrinsically linked to the stabilization of its ground state, transition states, and products by the solvent. rsc.org Solvents can alter reaction kinetics and thermodynamics in several ways: by directly participating in the reaction, by changing the relative stabilization of reactants and transition states, or by influencing the solubility of reacting species. researchgate.netrsc.org

For reactions involving piperazine-like structures, the reaction rate can be highly dependent on the solvent's properties. rsc.orgnih.gov Key factors include:

Polarity and Dipolarity : Polar solvents can stabilize charged or highly dipolar transition states, which may either accelerate or decelerate a reaction depending on the specific mechanism. Conversely, non-polar solvents may be favored for reactions where the transition state is less polar than the reactants.

Hydrogen Bonding : Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors or acceptors. This is particularly relevant for the piperazin-2-one (B30754) moiety, which contains N-H and C=O groups capable of forming hydrogen bonds. These interactions can stabilize the ground state, potentially increasing the activation energy, or they can facilitate proton transfer steps in a reaction mechanism. nih.gov

Cohesive Energy Density : Solvents with high cohesive energy density (a measure of the energy required to overcome intermolecular forces) have been shown to increase the rate of certain cyclization reactions related to piperazinone formation. rsc.org

The Kamlet-Taft solvent parameters (α for hydrogen bond donating ability, β for hydrogen bond accepting ability, and π* for dipolarity/polarizability) provide a framework for quantifying these effects. rsc.orgmdpi.comstenutz.eu For instance, studies on analogous diketopiperazine formation have shown that the reaction rate is often retarded by solvents with high α, β, and π* values, as they tend to stabilize the initial peptide state more than the transition state. rsc.org

| Solvent Type | Dominant Interaction | Expected Effect on Reactivity |

|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding, high dielectric constant | Can stabilize charged intermediates and transition states. May slow reactions by strongly solvating reactants. nih.gov |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Dipole-dipole interactions | Effective at solvating polar species without donating protons. Can accelerate reactions where proton transfer is not key. |

| Non-Polar (e.g., Toluene (B28343), Hexane) | Van der Waals forces | Generally slows reactions involving polar or charged species. May accelerate reactions with non-polar transition states. |

Solvent Effects on Conformation

The six-membered piperazin-2-one ring is not planar and can adopt several conformations, typically low-energy chair or boat forms. The phenyl substituent at the C5 position can be oriented in either an axial or equatorial position. The conformational preference is a delicate balance of steric and electronic factors, which can be significantly modulated by the solvent.

Computational studies on similar phenyl-substituted heterocyclic rings have demonstrated that the solvent's dielectric constant can influence the conformational equilibrium. chemrxiv.org A more polar solvent will preferentially stabilize the conformer with the larger dipole moment. For this compound, quantum chemical calculations would be required to determine the dipole moments of the axial-phenyl and equatorial-phenyl conformers to predict the solvent-induced shift in equilibrium.

Furthermore, in protic or acidic environments, the nitrogen atoms of the piperazine (B1678402) ring can become protonated. This introduces a positive charge, leading to strong electrostatic interactions with the solvent and within the molecule. These interactions can dramatically alter conformational energies. In the gas phase, cation-π interactions between a protonated site and the phenyl ring could be significant, but in a polar solvent, these interactions are often weakened as the solvent molecules compete to solvate the charge. nih.gov The interplay between intramolecular forces and solvation energies ultimately dictates the most stable conformation in a given medium.

| Solvent Environment | Key Factor | Predicted Conformational Influence |

|---|---|---|

| Gas Phase / Non-Polar | Intramolecular forces (steric hindrance, electronics) | The equatorial position for the phenyl group is generally favored to minimize steric strain. |

| Polar Aprotic | Dielectric constant | Stabilizes the conformer with the higher overall dipole moment. |

| Polar Protic | Hydrogen bonding, protonation | Can stabilize specific conformers through hydrogen bonding to the N-H or C=O groups. Protonation can induce significant shifts in conformational preference due to altered electrostatics. |

Applications in Advanced Organic Synthesis and Materials Science

(S)-5-Phenylpiperazin-2-one as a Chiral Building Block

Chiral building blocks are essential components in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other complex molecular targets. This compound, possessing a defined stereocenter and multiple functional groups, serves as a powerful synthon for these purposes.

Use in the Asymmetric Synthesis of Complex Chiral Molecules

The piperazin-2-one (B30754) motif is recognized as a privileged scaffold in medicinal chemistry, appearing in a range of bioactive natural products and small-molecule drugs. nih.gov Its value lies in its ability to serve as a conformationally constrained peptide mimic. nih.gov While direct examples detailing the multi-step synthetic use of this compound are specific to proprietary drug development, the utility of this class of compounds is well-established. For instance, closely related chiral heterocycles like morpholin-2-ones are key intermediates in the synthesis of high-value pharmaceuticals such as the potent antiemetic drug Aprepitant. acs.orgresearchgate.net The synthesis of the Aprepitant intermediate involves a stereoselective sequence where the chiral morpholin-2-one (B1368128) core is constructed and elaborated. acs.org This highlights the strategic importance of chiral lactams, including this compound, as foundational elements for building stereochemically complex and biologically active molecules. The synthesis of pseudo-tetrapeptides containing chiral piperazin-2-one derivatives further demonstrates their application in creating complex structures with specific stereochemistry to probe biological activity. nih.gov

Precursor for Stereodefined Amine Derivatives

One of the most valuable transformations of this compound is its conversion into the corresponding chiral piperazine (B1678402). The amide functional group within the lactam ring can be selectively reduced to an amine, yielding (S)-2-phenylpiperazine, a stereodefined 1,2-diamine derivative. This conversion can be conveniently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.govnih.gov A key advantage of this reduction is that it proceeds without loss of optical purity, ensuring that the chirality established in the piperazin-2-one is faithfully transferred to the resulting piperazine. nih.gov This provides a reliable and efficient route to enantiomerically pure C-substituted piperazines, which are themselves crucial scaffolds in numerous pharmaceuticals, including Imatinib and Sildenafil. mdpi.com

Table 1: Representative Reduction of Chiral Piperazin-2-one

| Starting Material | Reagent | Product | Key Feature | Reference |

| Chiral Piperazin-2-one | LiAlH₄ | Chiral Piperazine | Maintained optical purity | nih.gov |

| Chiral Piperazin-2-one | BH₃ | Chiral Piperazine | Selective amide reduction | nih.gov |

Ligand Design in Asymmetric Catalysis (Potential)

The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Chiral piperazines, accessible from this compound, represent a highly promising but underexplored scaffold for ligand design. The resulting (S)-2-phenylpiperazine is a chiral 1,2-diamine, a motif that is central to many "privileged ligands". nih.gov

The two nitrogen atoms of the piperazine ring can be functionalized to create a variety of bidentate or polydentate ligands. For example, alkylation or arylation of the nitrogen atoms with groups bearing phosphine (B1218219), oxazoline, or other coordinating moieties could yield novel P,N- or N,N-ligands. The inherent C₁-symmetry of the (S)-2-phenylpiperazine backbone could be advantageous in creating a specific chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions such as hydrogenations, allylic substitutions, or cross-coupling reactions. nih.gov The piperazine scaffold is known to be a versatile component in ligands for catalysis and in the formation of metal-organic frameworks. researchgate.net

Integration into Novel Material Architectures

Beyond its role in small-molecule synthesis, the structural features of this compound make it a candidate for the development of advanced materials, including polymers and self-assembling systems.

Polymerizable Derivatives

This compound is a lactam, a class of cyclic amides known to undergo ring-opening polymerization (ROP) to form polyamides. mdpi.comresearchgate.net While the six-membered piperazin-2-one ring is generally less strained and thus less reactive in ROP than smaller lactams, polymerization can be achieved using strong catalysts. researchgate.net

Alternatively, functional groups suitable for polymerization can be installed on the piperazinone core. The two nitrogen atoms are nucleophilic and can be functionalized with polymerizable groups such as acrylates, methacrylates, or styrenyl moieties. Subsequent polymerization of these chiral monomers would lead to the formation of chiral polymers. These materials could have applications in chiral chromatography, where the polymer acts as a chiral stationary phase for the separation of enantiomers, or as chiral catalysts themselves. The synthesis of polymers from optically active monomers is a primary method for producing optically active polymers with specific stereochemistries.

Self-Assembling Systems (Potential)

Supramolecular chemistry explores the non-covalent assembly of molecules into ordered structures. This compound possesses all the necessary features to act as a building block for self-assembling systems. Its structure is analogous to 2,5-diketopiperazines (DKPs), which are well-known for their propensity to form gels and other supramolecular architectures through hydrogen bonding.

The key structural elements facilitating potential self-assembly include:

Hydrogen Bond Donors: The two N-H groups.

Hydrogen Bond Acceptor: The carbonyl (C=O) group.

Aromatic Group: The phenyl ring, which can participate in π-π stacking interactions.

These interactions could drive the molecules to organize into chiral tapes, fibers, or helical structures, creating chiral supramolecular polymers. The formation of regular molecular assemblies through continuous intermolecular hydrogen bonding is a remarkable behavior of DKP and related structures. Such chiral, self-assembled materials have potential applications in areas like nonlinear optics, enantioselective sensing, and as templates for asymmetric synthesis.

Chiral Recognition Materials (Potential)

Chiral recognition, the ability of a chiral selector to interact differently with the enantiomers of a chiral analyte, is a fundamental process in chemical and biological systems. The development of materials capable of efficient chiral recognition is crucial for enantioselective separations, sensors, and asymmetric catalysis. mdpi.com this compound, with its defined stereocenter, rigid heterocyclic core, and functional groups capable of hydrogen bonding and π-π interactions, represents a promising building block for the design of novel chiral recognition materials.

The potential applications are diverse. The molecule could be incorporated into a polymer matrix or grafted onto a solid support, such as silica, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its distinct spatial arrangement and interaction sites (the phenyl ring, amide proton, and carbonyl group) could lead to differential binding energies with enantiomeric analytes, enabling their separation.

Furthermore, the principles used in developing sensor arrays for discriminating chiral vapors could be applied. mdpi.com While a single sensor might show limited enantioselectivity, an array of sensors functionalized with this compound and related derivatives could generate a unique pattern of signals for each enantiomer of a target analyte. This approach mimics natural olfactory systems and has been shown to successfully discriminate enantiomeric pairs. mdpi.com Research into chiral solvating agents for NMR spectroscopy also highlights this potential; tetraaza macrocyclic compounds have been used to create distinct NMR signals for enantiomers of heterocyclic compounds through the formation of diastereomeric complexes. nih.govmst.edu The well-defined structure of this compound makes it a candidate for similar applications as a chiral solvating agent, enabling the determination of enantiomeric excess in solution.

Role as a Chemical Probe in Fundamental Chemical Research

As a chemical probe, this compound can serve as a valuable tool to explore and understand complex chemical phenomena. Its fixed stereochemistry and predictable reactivity allow researchers to investigate fundamental aspects of reaction pathways and molecular interactions.

Investigating Reaction Mechanisms and Stereoselectivity